Home > Products > Screening Compounds P124284 > Afatinib impurity 11
Afatinib impurity 11 -

Afatinib impurity 11

Catalog Number: EVT-8249499
CAS Number:
Molecular Formula: C21H18ClFN4O3
Molecular Weight: 428.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Afatinib impurity 11 is classified as a pharmaceutical impurity derived from the synthesis of Afatinib dimaleate. It can be isolated during the production process or through degradation studies. Its identification and characterization are crucial for ensuring the quality and safety of Afatinib formulations, particularly in compliance with regulatory standards .

Synthesis Analysis

Methods

The synthesis of Afatinib impurity 11 typically involves several steps, primarily focusing on the reaction between Afatinib and dimethylamine in an organic solvent. The process can include:

  1. Preparation: Mixing dehydrated alcohol and dimethylamine aqueous solution with Afatinib in a controlled environment.
  2. Heating: The mixture is heated to approximately 60 °C while stirring for a predetermined duration.
  3. Precipitation: Upon cooling, a white solid precipitate forms, which is then filtered and dried to yield the desired impurity .

Technical Details

The yield of Afatinib impurity 11 can reach up to 98% purity using this method. The purification process may involve recrystallization or chromatography techniques to isolate the compound effectively .

Molecular Structure Analysis

Afatinib impurity 11 features a complex molecular structure comprising multiple functional groups that contribute to its chemical properties. The molecular formula indicates the presence of chlorine, fluorine, and nitrogen atoms, which are integral to its biological activity.

Structural Data

  • Molecular Formula: C22H20ClFN4O3
  • Molecular Weight: 442.9 g/mol
  • Structural Characteristics: The compound includes aromatic rings and heteroatoms that influence its interaction with biological targets .
Chemical Reactions Analysis

Afatinib impurity 11 undergoes various chemical reactions that are essential for its characterization:

  1. Oxidation: This reaction involves adding oxygen or removing hydrogen from the compound.
  2. Hydrolysis: The compound can react with water under acidic or basic conditions, leading to degradation products that may also be impurities.
  3. Reduction: In certain conditions, reduction reactions can alter functional groups within the structure .

These reactions are critical for understanding the stability and behavior of Afatinib impurity 11 in different environments.

Mechanism of Action

Process Data

The presence of impurities like Afatinib impurity 11 can influence:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically manifests as a white solid.
  • Solubility: Soluble in common organic solvents; solubility may vary based on pH and temperature.

Chemical Properties

  • Stability: Stability studies indicate that Afatinib impurity 11 may degrade under specific conditions (e.g., exposure to light, heat).
  • Reactivity: Reactive towards nucleophiles due to electrophilic centers within its structure.

Relevant data from high-performance liquid chromatography (HPLC) indicate a purity level exceeding 99% under optimal conditions .

Applications

Afatinib impurity 11 serves several scientific uses:

  1. Quality Control: Utilized as a reference standard in quality control processes for Afatinib formulations.
  2. Analytical Method Development: Important for developing analytical methods to quantify impurities in pharmaceutical preparations.
  3. Research Applications: Employed in research settings to study the effects of impurities on drug efficacy and safety profiles .
Introduction to Afatinib Impurity 11 in Pharmaceutical Context

Role of Process-Related Impurities in Tyrosine Kinase Inhibitor Development

Process-related impurities in tyrosine kinase inhibitors (TKIs) like afatinib represent critical quality attributes with potential implications for drug efficacy and patient safety. These impurities originate from starting materials, synthetic intermediates, or side reactions during active pharmaceutical ingredient (API) manufacturing. In afatinib synthesis, multiple reaction steps—including nucleophilic substitution, nitro reduction, amidation, and amination—generate distinct impurity profiles requiring stringent control [6] [9]. Afatinib Impurity 11 (CAS 1402086-20-7) is structurally characterized as N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[(3S)-tetrahydro-3-furanyloxy]-6-quinazolinyl}acrylamide, formed primarily during the final amidation step or via afatinib degradation under thermal stress [3] [6].

Pharmacologically, Impurity 11 retains activity against epidermal growth factor receptor (EGFR) mutants, though with differing potency profiles compared to the parent drug. Studies indicate inhibitory concentrations (IC50) of 0.5 nM for EGFRwt and 0.4 nM for EGFRL858R, suggesting that residual levels could influence clinical efficacy [1] [5]. Regulatory guidelines mandate identification and quantification of such impurities at thresholds ≥0.05%, necessitating advanced analytical controls during TKI development [2] [9].

Table 1: Classification of Afatinib-Related Impurities

Impurity TypeRepresentative ExamplesFormation PathwayTypical Levels (%)
Process-RelatedAfatinib Impurity 11Incomplete amidation0.08–0.30
DegradationHydroxy impurityHydrolysis≤0.58
OxidativeAfatinib-N-oxidePeroxide exposure≤3.17
Acid/Base CatalyzedIntermediate-1Nitro-reduction side product≤9.20

[6] [9]

Structural Relationship Between Afatinib and Its Impurity 11

Afatinib Impurity 11 shares the core anilinoquinazoline scaffold of afatinib but differs in the absence of the 4-(dimethylamino)but-2-enamide side chain. Its molecular formula is C21H18ClFN4O3 (molecular weight: 428.84 g/mol), contrasting afatinib’s C24H25ClFN5O3 (485.9 g/mol) [1] [5] [9]. The acrylamide moiety (-CH=CH-C=O) remains intact, enabling covalent binding to cysteine residues (Cys773 in EGFR) akin to afatinib’s irreversible inhibition mechanism [10]. However, the missing dimethylaminobutyl group alters lipophilicity (predicted logP: 2.98 vs. 3.52 for afatinib), potentially affecting cellular permeability and distribution [5] [9].

Stereochemical integrity is preserved at the tetrahydrofuran-3-yloxy linkage, with (S)-configuration confirmed via chiral chromatography and nuclear magnetic resonance spectroscopy [3]. Spectroscopic characterization includes:

  • Mass Spectrometry: [M+H]+ at m/z 429.2
  • Nuclear Magnetic Resonance: Characteristic vinyl proton signals (δ 5.80–6.40 ppm) and aniline NH (δ 10.20 ppm) [3] [6]

Table 2: Structural and Physicochemical Comparison

PropertyAfatinibAfatinib Impurity 11Analytical Method
Molecular FormulaC24H25ClFN5O3C21H18ClFN4O3High-resolution MS
Molecular Weight485.9 g/mol428.84 g/mol-
Key Functional Group4-(dimethylamino)but-2-enamideAcrylamideFT-IR, 1H NMR
Chirality(S)-tetrahydrofuran(S)-tetrahydrofuranChiral HPLC
Purity Specification≥99%≥99.85%HPLC-UV

[1] [4] [5]

Regulatory Significance of Impurity Profiling in EGFR-Targeted Therapeutics

For epidermal growth factor receptor (EGFR)-targeted therapeutics like afatinib, impurity profiling is mandated by International Council for Harmonisation (ICH) Q3A/B guidelines, which set identification thresholds at 0.10% for maximum daily doses ≤2 g/day [2] [9]. Afatinib Impurity 11 is classified as a "qualified impurity" following toxicological assessment, with permissible limits established via structure-activity relationship analysis and in vitro cytotoxicity screening. Studies using A549 lung adenocarcinoma cells indicate moderate cytotoxicity (IC50: ~15 μM) compared to afatinib (IC50: 0.01 μM), justifying control at ≤0.15% in the API [2] [6].

Analytical control strategies employ reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of acetonitrile and ammonium acetate/formate buffer
  • Detection: 254 nm
  • Retention Time: 10–12 minutes for Impurity 11 [7]

Forced degradation studies validate method specificity, confirming baseline separation of Impurity 11 from afatinib and 10+ degradation products under oxidative, thermal, and hydrolytic stress [2] [7]. Patent CN105588893A details a stability-indicating method capable of detecting Impurity 11 at 0.05% relative to afatinib, aligning with current Good Manufacturing Practice requirements for oncology APIs [7].

Table 3: Analytical Parameters for Afatinib Impurity 11 Quantification

ParameterSpecificationCompliance
Detection Limit0.005% (relative to afatinib)ICH Q2(R1)
Quantification Limit0.015%ICH Q2(R1)
Linearity Range0.015–0.30% (R2 > 0.999)Yes
Precision (%RSD)<2.0%Yes
SpecificityResolves from 12+ impuritiesYes

[2] [7] [9]

Process optimization reduces Impurity 11 through:

  • Reaction Stoichiometry Control: Limiting acryloyl chloride excess (<1.05 eq)
  • Temperature Modulation: Maintaining amidation at −10°C to 0°C
  • Purification: Silica gel chromatography with ethyl acetate/methanol eluents [3] [6]

These measures ensure compliance with global regulatory standards for EGFR inhibitor impurities, directly impacting drug approval and post-marketing quality surveillance.

Properties

Product Name

Afatinib impurity 11

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C21H18ClFN4O3/c1-2-20(28)27-18-8-14-17(9-19(18)30-13-5-6-29-10-13)24-11-25-21(14)26-12-3-4-16(23)15(22)7-12/h2-4,7-9,11,13H,1,5-6,10H2,(H,27,28)(H,24,25,26)/t13-/m0/s1

InChI Key

MLHDLQIHGCIPJQ-ZDUSSCGKSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.